An In-Depth Technical Guide to the Physicochemical Properties of 9,9-Bis(4-amino-3-fluorophenyl)fluorene
An In-Depth Technical Guide to the Physicochemical Properties of 9,9-Bis(4-amino-3-fluorophenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-Bis(4-amino-3-fluorophenyl)fluorene, commonly referred to as FFDA, is a fluorinated aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts desirable characteristics such as enhanced thermal stability, improved solubility, lower dielectric constant, and reduced water absorption. These properties make FFDA-based polyimides highly attractive for applications in the aerospace, electronics, and biomedical fields. This technical guide provides a comprehensive overview of the physicochemical properties of FFDA, detailed experimental protocols for its synthesis and subsequent polymerization, and a summary of its key spectral and physical characteristics.
Physicochemical Properties
The fundamental physicochemical properties of 9,9-Bis(4-amino-3-fluorophenyl)fluorene are summarized in the table below. These properties are critical for understanding the behavior of the monomer in various chemical processes and for the rational design of new materials.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₁₈F₂N₂ | [1][2] |
| Molecular Weight | 384.43 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1][3] |
| Melting Point | Data not available in search results | |
| Boiling Point (Predicted) | 523.1 ± 50.0 °C | [4][5] |
| Density (Predicted) | 1.334 g/cm³ | [4][5] |
| pKa (Predicted) | 3.52 ± 0.10 | [5] |
| Solubility | Soluble in Tetrahydrofuran (THF) and Acetone; Slightly soluble in Ethanol and Toluene; Insoluble in water. | [5] |
| CAS Number | 127926-65-2 | [1] |
Experimental Protocols
Synthesis of 9,9-Bis(4-amino-3-fluorophenyl)fluorene
While a specific detailed protocol for the synthesis of 9,9-Bis(4-amino-3-fluorophenyl)fluorene was not explicitly found in the search results, a general and effective method for the synthesis of the analogous compound, 9,9-bis(4-aminophenyl)fluorene, can be adapted. This reaction typically involves the condensation of 9-fluorenone with the corresponding aniline derivative. For FFDA, this would be 2-fluoroaniline.
Reaction Scheme:
Figure 1: General synthesis scheme for FFDA.
Detailed Methodology (Adapted from the synthesis of 9,9-bis(4-aminophenyl)fluorene)[6][7]:
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Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap for water removal, combine 9-fluorenone, an excess of 2-fluoroaniline, and an acid catalyst such as hydrochloric acid in a suitable solvent like toluene.
-
Reaction: Heat the mixture to reflux. The water generated during the condensation reaction is continuously removed via the Dean-Stark trap to drive the reaction to completion.
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture and neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).
-
Isolation: Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure 9,9-Bis(4-amino-3-fluorophenyl)fluorene.
Polyimide Synthesis from 9,9-Bis(4-amino-3-fluorophenyl)fluorene
FFDA is a key monomer for producing fluorinated polyimides with exceptional properties. The general method involves a two-step polycondensation reaction with a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Experimental Workflow for Polyimide Synthesis:
Figure 2: Workflow for FFDA-based polyimide synthesis.
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Poly(amic acid) Synthesis: In a dry flask under a nitrogen atmosphere, dissolve an equimolar amount of 9,9-Bis(4-amino-3-fluorophenyl)fluorene in a dry aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). To this stirred solution, add a stoichiometric amount of the dianhydride (e.g., PMDA or 6FDA) in portions. Continue stirring at room temperature until a viscous poly(amic acid) solution is formed.
-
Film Casting and Thermal Imidization: The resulting poly(amic acid) solution is cast onto a clean glass plate. The solvent is then removed, and the imidization is carried out by a stepwise heating program in a vacuum oven or under a nitrogen atmosphere. A typical heating schedule might be 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C. After cooling to room temperature, the resulting flexible and tough polyimide film can be peeled off the glass substrate.
Spectral Data
Detailed experimental spectral data for 9,9-Bis(4-amino-3-fluorophenyl)fluorene were not available in the performed searches. However, based on the known spectral characteristics of similar fluorene-based diamines and fluorinated aromatic compounds, the expected spectral features are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorene and aminophenyl rings. The presence of the fluorine atom will cause splitting of the signals of adjacent protons.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the different carbon atoms in the molecule, including the quaternary carbon at the 9-position of the fluorene ring.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and is expected to show a single resonance for the two equivalent fluorine atoms.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of FFDA is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
N-H stretching vibrations of the primary amine groups.
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C-H stretching of the aromatic rings.
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C=C stretching vibrations within the aromatic rings.
-
C-N stretching vibrations.
-
C-F stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of FFDA, typically recorded in a solvent like THF or chloroform, is expected to show absorption maxima in the ultraviolet region, characteristic of the π-π* electronic transitions within the aromatic system of the fluorene and aminophenyl moieties.[12][13]
Applications
The primary application of 9,9-Bis(4-amino-3-fluorophenyl)fluorene is as a monomer for the synthesis of high-performance polyimides.[5] These polyimides are utilized in various advanced technologies due to their excellent properties:
-
Microelectronics: As insulating layers and passivation coatings in integrated circuits and flexible electronic devices.[5]
-
Aerospace: In the fabrication of lightweight and thermally stable composite materials.
-
Optical Materials: The resulting polyimide films are often colorless and transparent, making them suitable for applications in flexible displays and optical fibers.[5]
Conclusion
9,9-Bis(4-amino-3-fluorophenyl)fluorene is a valuable monomer for the development of advanced polyimide materials. Its unique chemical structure, featuring a bulky fluorene core and fluorine substituents, leads to polymers with a superior combination of thermal stability, solubility, and desirable optical and electrical properties. This technical guide provides a foundational understanding of the physicochemical characteristics of FFDA, along with generalized experimental procedures for its synthesis and polymerization, to aid researchers and professionals in the fields of materials science and drug development. Further experimental investigation is warranted to fully elucidate the specific quantitative properties of this important compound.
References
- 1. 9,9-Bis(4-amino-3-fluorophenyl)fluorene | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 9,9-Bis(4-amino-3-fluorophenyl)fluorene | 127926-65-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 9,9-BIS(4-AMINO-3-FLUOROPHENYL)FLUORENE | 127926-65-2 [m.chemicalbook.com]
- 5. 9,9-BIS(4-AMINO-3-FLUOROPHENYL)FLUORENE CAS#: 127926-65-2 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Preparation method of 9,9-bis(4-aminophenyl)fluorene | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
